sodium 4-hydroxy-2-phenylbutanoate
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Overview
Description
Sodium 4-hydroxy-2-phenylbutanoate is an organic compound with the molecular formula C10H11NaO3. It is a sodium salt of 4-hydroxy-2-phenylbutanoic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium 4-hydroxy-2-phenylbutanoate typically involves the following steps:
Condensation: Benzaldehyde and pyruvic acid are used as starting materials. These compounds undergo a condensation reaction to form 4-phenyl-2-oxobutanoic acid.
Esterification: The 4-phenyl-2-oxobutanoic acid is then esterified to form ethyl 4-phenyl-2-oxobutanoate.
Asymmetric Reduction: The ester undergoes a biocatalytic asymmetric reduction using carbonyl reductases to produce ethyl ®-2-hydroxy-4-phenylbutanoate.
Hydrogenation: Finally, the ester is hydrogenated to yield the sodium salt of 4-hydroxy-2-phenylbutanoic acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of advanced biocatalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-hydroxy-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-phenyl-2-oxobutanoic acid.
Reduction: It can be reduced to form 4-phenylbutanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 4-phenyl-2-oxobutanoic acid.
Reduction: 4-phenylbutanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium 4-hydroxy-2-phenylbutanoate has several scientific research applications:
Pharmaceuticals: It is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension and cardiovascular diseases.
Organic Synthesis: This compound is used as a building block in the synthesis of various organic molecules.
Biocatalysis: It serves as a substrate in biocatalytic processes to produce optically active compounds.
Mechanism of Action
The mechanism of action of sodium 4-hydroxy-2-phenylbutanoate involves its conversion to active metabolites in the body. These metabolites can inhibit the activity of enzymes such as angiotensin-converting enzyme, leading to a decrease in blood pressure. The molecular targets include the active sites of these enzymes, where the compound binds and prevents the formation of angiotensin II .
Comparison with Similar Compounds
Similar Compounds
Sodium phenylbutyrate: This compound is similar in structure but lacks the hydroxyl group.
4-phenylbutanoic acid: This compound is structurally similar but does not contain the sodium salt or hydroxyl group.
Uniqueness
Sodium 4-hydroxy-2-phenylbutanoate is unique due to its specific structure, which allows it to act as a precursor for ACE inhibitors. Its hydroxyl group and sodium salt form contribute to its solubility and reactivity, making it valuable in pharmaceutical synthesis .
Properties
CAS No. |
112895-80-4 |
---|---|
Molecular Formula |
C10H11NaO3 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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